molecular formula C22H17N3O3 B3550952 4-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonyl)phenyl acetate

4-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonyl)phenyl acetate

Cat. No.: B3550952
M. Wt: 371.4 g/mol
InChI Key: OXIVUBZMISAZTK-UHFFFAOYSA-N
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Description

The compound “4-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonyl)phenyl acetate” is a complex organic molecule. It contains a benzimidazole nucleus, which is an important pharmacophore in drug discovery and is a good bioisostere of naturally occurring nucleotides . This heterocycle can interact with proteins and enzymes and has been extensively utilized as a drug scaffold in medicinal chemistry .


Synthesis Analysis

The synthesis of benzimidazole derivatives, such as the compound , often starts with benzene derivatives with nitrogen-containing functionality ortho to each other . The methods of synthesis of 4-benzimidazolyl anilines have been classified according to the starting material used into: Reaction of o-phenylenediamines with carboxylic acids . o-Phenylenediamine reacts readily with aromatic carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester, to give 2-aryl benzimidazoles in high yield .


Molecular Structure Analysis

The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .


Chemical Reactions Analysis

The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide . The reaction probably proceeds via the mechanism illustrated in Scheme 2 .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be determined by various spectroscopic techniques. For example, in the 1H NMR spectrum, the aromatic protons appeared as a multiplet in the range of δ 7.23–7.84 ppm .

Mechanism of Action

Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, which allow them to easily interact with the biopolymers of the living systems and different kinds of biological activity have been obtained .

Future Directions

Benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . Therefore, future research could focus on exploring these activities in more detail and developing new drugs based on the benzimidazole scaffold.

Properties

IUPAC Name

[4-[[4-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c1-14(26)28-18-12-8-16(9-13-18)22(27)23-17-10-6-15(7-11-17)21-24-19-4-2-3-5-20(19)25-21/h2-13H,1H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIVUBZMISAZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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